molecular formula C13H11N3O2 B2595143 4-(4-Methoxyphenyl)-7-methyl-[1,2]oxazolo[3,4-d]pyridazine CAS No. 344277-36-7

4-(4-Methoxyphenyl)-7-methyl-[1,2]oxazolo[3,4-d]pyridazine

Cat. No.: B2595143
CAS No.: 344277-36-7
M. Wt: 241.25
InChI Key: UKOMGFGVJPNCGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methoxyphenyl)-7-methyl-[1,2]oxazolo[3,4-d]pyridazine is a high-purity chemical compound intended for research and development applications. This complex molecule features a fused oxazolopyridazine core structure substituted with a 4-methoxyphenyl group, a architecture of interest in several scientific fields. In medicinal chemistry, derivatives based on the [1,2]oxazolo[3,4-d]pyridazine scaffold and related fused heterocyclic systems are investigated for their potential biological activities . Specifically, such structures have been explored as inhibitors of key enzymatic targets involved in carcinogenesis, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical driver of tumor angiogenesis . The 4-methoxyphenyl substituent is a common pharmacophore known to influence a molecule's electronic properties and binding interactions, potentially contributing to the compound's overall research value in developing kinase inhibitors . Beyond biomedical research, conjugated molecules incorporating electron-deficient heterocyclic units like pyridazine and electron-donating groups are of significant interest in materials science . These compounds can serve as building blocks for developing organic functional materials, where their photophysical properties may be applied in the design of organic light-emitting diodes (OLEDs) and other advanced optical applications . This product is provided for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any form of human use. Researchers should conduct all necessary safety assessments and handling procedures prior to use.

Properties

IUPAC Name

4-(4-methoxyphenyl)-7-methyl-[1,2]oxazolo[3,4-d]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c1-8-12-11(7-18-16-12)13(15-14-8)9-3-5-10(17-2)6-4-9/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKOMGFGVJPNCGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C2=CON=C12)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301325662
Record name 4-(4-methoxyphenyl)-7-methyl-[1,2]oxazolo[3,4-d]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301325662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666198
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

344277-36-7
Record name 4-(4-methoxyphenyl)-7-methyl-[1,2]oxazolo[3,4-d]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301325662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

4-(4-Methoxyphenyl)-7-methyl-[1,2]oxazolo[3,4-d]pyridazine undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-7-methyl-[1,2]oxazolo[3,4-d]pyridazine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

3,4-Dimethyl-6-phenyl-[1,2]oxazolo[3,4-d]pyridazin-7-one
  • CAS : 15911-15-6
  • Key Differences : Lacks the 4-methoxyphenyl and methyl substituents; instead, it has phenyl and dimethyl groups. The ketone at position 7 alters electronic properties compared to the methyl group in the target compound.
  • Bioactivity: No explicit bioactivity data is reported, but safety data sheets classify it as hazardous, requiring strict handling protocols.
6-tert-Butyl-3-isopropyl[1,2]oxazolo[5,4-d]pyrimidin-4(5H)-one
  • Structure : Features an oxazolo[5,4-d]pyrimidine core with bulky tert-butyl and isopropyl groups.
8-Amino-5-chloro-7-phenylpyrido[3,4-d]pyridazine-1,4-(2H,3H)-dione
  • Bioactivity : Demonstrates antioxidant activity by detecting reactive oxygen species (ROS) in mitochondrial systems.
  • Key Contrast : The pyrido-pyridazine core differs from the oxazole-pyridazine fusion in the target compound, which may reduce ROS-scavenging efficacy.

Functional Analogs (Bioactive Pyridazine/Oxazole Derivatives)

5-Substituted Pyrrolo[1,2-b]pyridazines
  • Bioactivity : Inhibit lipid peroxidation in vitro with IC₅₀ values <10 μM.
  • Comparison : The oxazole ring in the target compound may confer greater metabolic stability compared to pyrrolo derivatives.
Oxazolo[4,5-d]pyrimidines
  • Bioactivity : Antiviral activity against opportunistic infections (e.g., cytomegalovirus) and inhibition of enzymes like fatty acid amide hydrolase (FAAH).
  • Structural Impact: The oxazolo[3,4-d]pyridazine scaffold in the target compound has a different ring fusion pattern (positions 3,4 vs.

Comparative Analysis Table

Compound Name Core Structure Key Substituents Bioactivity/Application Reference
Target Compound Oxazolo[3,4-d]pyridazine 4-(4-MeOPh), 7-Me Limited data; structural studies
3,4-Dimethyl-6-phenyl analog Oxazolo[3,4-d]pyridazin-7-one 3,4-Me₂, 6-Ph Hazardous (safety risks)
6-tert-Butyl-3-isopropyl analog Oxazolo[5,4-d]pyrimidin-4-one 6-t-Bu, 3-iPr Pesticide
8-Amino-5-chloro-7-phenylpyrido-pyridazine Pyrido[3,4-d]pyridazine 8-NH₂, 5-Cl, 7-Ph Antioxidant (ROS detection)
Oxazolo[4,5-d]pyrimidines Oxazolo[4,5-d]pyrimidine Variable amines at position 7 Antiviral, enzyme inhibition

Biological Activity

4-(4-Methoxyphenyl)-7-methyl-[1,2]oxazolo[3,4-d]pyridazine is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that combines an oxazole ring with a pyridazine moiety. The methoxyphenyl and methyl groups contribute to its lipophilicity and potential interaction with biological targets.

Chemical Structure

  • IUPAC Name : 4-(4-Methoxyphenyl)-7-methyl-[1,2]oxazolo[3,4-d]pyridazine
  • Molecular Formula : C14_{14}H12_{12}N2_{2}O
  • Molecular Weight : 228.26 g/mol

Anticancer Activity

Recent studies have indicated that derivatives of pyridazine compounds exhibit significant anticancer properties. For instance, a series of pyridazinone derivatives were synthesized and evaluated for their anti-proliferative activities against various cancer cell lines. In particular, compounds similar to 4-(4-Methoxyphenyl)-7-methyl-[1,2]oxazolo[3,4-d]pyridazine showed promising results against gastric cancer cell lines by inhibiting the c-Met enzyme, which is crucial in cancer metastasis .

The proposed mechanism of action involves the inhibition of key signaling pathways associated with tumor growth and proliferation. Specifically, the inhibition of tyrosine kinases like c-Met leads to reduced cell survival and increased apoptosis in cancer cells .

Other Biological Activities

In addition to anticancer effects, compounds related to this structure have been investigated for other biological activities:

  • Acetylcholinesterase Inhibition : Some derivatives have shown potential as acetylcholinesterase inhibitors, which could be beneficial in treating neurodegenerative diseases like Alzheimer's .
  • Antioxidant Activity : The presence of methoxy groups enhances the antioxidant properties of these compounds, contributing to their protective effects against oxidative stress .

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of 4-(4-Methoxyphenyl)-7-methyl-[1,2]oxazolo[3,4-d]pyridazine derivatives in Hs746T human gastric cancer cells. The results indicated that certain derivatives exhibited IC50_{50} values below 10 µM, demonstrating high potency against cancer cell proliferation .

CompoundIC50_{50} (µM)Cell LineActivity
10<10Hs746THigh Inhibition
12a<10Hs746THigh Inhibition
14a<10Hs746THigh Inhibition

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of similar compounds on neuronal cells exposed to oxidative stress. The results demonstrated that these compounds significantly reduced ROS levels and improved cell viability compared to untreated controls .

Q & A

Basic: What synthetic methodologies are commonly employed for 4-(4-Methoxyphenyl)-7-methyl-[1,2]oxazolo[3,4-d]pyridazine, and how are reaction conditions optimized?

Answer:
The synthesis typically involves cyclization of hydrazine derivatives with dicarbonyl precursors, followed by functionalization of the oxazole and pyridazine rings. For example, analogous triazolopyridazines are synthesized via hydrazine cyclization in solvents like dimethylformamide (DMF) under acidic catalysis (e.g., acetic acid) . Optimization often employs Design of Experiments (DoE) to systematically vary parameters (temperature, solvent polarity, catalyst loading) and assess yield/purity. Statistical methods, such as response surface modeling, minimize experimental runs while identifying optimal conditions .

Advanced: How can computational reaction path searches enhance the design of novel derivatives or improve synthetic efficiency?

Answer:
Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediates, guiding the selection of feasible reaction pathways. For instance, ICReDD’s approach integrates computational reaction path searches with experimental validation to identify energy-efficient routes . Machine learning models trained on existing heterocyclic synthesis data can also predict regioselectivity, reducing trial-and-error experimentation .

Basic: Which spectroscopic and chromatographic techniques are critical for structural elucidation and purity assessment?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms substitution patterns (e.g., methoxy group at C4, methyl at C7) and ring fusion. Aromatic proton splitting patterns distinguish oxazole vs. pyridazine protons .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H]+ ion for C13H11N3O2).
  • HPLC-PDA: Reversed-phase HPLC with photodiode array detection assesses purity (>95% required for pharmacological studies) .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., conflicting IC50 values) for this compound?

Answer:

  • Standardized Assay Protocols: Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) to minimize variability .
  • Metabolic Stability Studies: Differences in cytochrome P450 interactions across models (e.g., hepatic microsomes vs. in vivo) may explain discrepancies.
  • Structural Analog Analysis: Compare with triazolopyridazine derivatives (e.g., ) to identify substituent effects on activity .

Basic: How does the substitution pattern (methoxy at C4, methyl at C7) influence chemical stability and reactivity?

Answer:

  • Methoxy Group: Electron-donating effects stabilize the aromatic ring but may reduce electrophilic substitution reactivity at adjacent positions .
  • Methyl Group: Steric hindrance at C7 can slow nucleophilic attacks on the pyridazine ring. Stability under oxidative conditions (e.g., peroxide exposure) should be tested via accelerated degradation studies .

Advanced: Can quantitative structure-activity relationship (QSAR) models predict pharmacological potential based on structural analogs?

Answer:
Yes. Molecular descriptors (e.g., logP, polar surface area) and docking simulations against target proteins (e.g., kinase inhibitors) enable activity prediction. For example, triazolopyridazines with similar substituents show correlation between lipophilicity and membrane permeability . Machine learning platforms like AutoQSAR (Schrödinger Suite) can train models on datasets from PubChem or ChEMBL .

Basic: What are the key considerations for designing solubility and formulation studies?

Answer:

  • Solubility Screening: Use biorelevant media (FaSSIF/FeSSIF) to mimic gastrointestinal conditions. Co-solvents (PEG 400) or cyclodextrin inclusion complexes improve aqueous solubility .
  • Solid-State Characterization: X-ray diffraction (XRD) identifies polymorphs, while differential scanning calorimetry (DSC) assesses thermal stability .

Advanced: How can in silico toxicology tools prioritize compounds for preclinical testing?

Answer:

  • ADMET Prediction: Tools like ADMET Predictor (Simulations Plus) estimate hepatotoxicity, hERG inhibition, and Ames test mutagenicity.
  • Structural Alerts: Substituents like the methoxy group may trigger cytochrome P450 interactions; metabolite prediction (e.g., Meteor Nexus) identifies potential toxicophores .

Basic: What strategies validate the mechanism of action in enzymatic or cellular assays?

Answer:

  • Enzyme Inhibition Assays: Use recombinant enzymes (e.g., kinases) with fluorescent substrates (e.g., ADP-Glo™) to measure IC50.
  • CRISPR Knockout Models: Gene-edited cell lines (e.g., lacking target receptors) confirm specificity .

Advanced: How do solvent effects and heterogeneous catalysis influence large-scale synthesis?

Answer:

  • Solvent Selection: Green solvents (e.g., 2-MeTHF) improve sustainability, while microwave-assisted synthesis reduces reaction times .
  • Heterogeneous Catalysts: Immobilized acids (e.g., Amberlyst-15) enable recyclability and reduce purification steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.